3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
Description
Properties
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-12-20(14-4-7-17-19(10-14)25-9-3-8-24-17)21(23)16-6-5-15(27-13(2)22)11-18(16)26-12/h4-7,10-11H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKYSPQGQUZWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC4=C(C=C3)OCCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxepin ring, followed by the introduction of the chromenyl acetate moiety. Common reagents used in these reactions include acetic anhydride, catalysts like sulfuric acid, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler hydrocarbon structures.
Scientific Research Applications
Scientific Research Applications
The compound has several significant applications in various fields:
Medicinal Chemistry
- Drug Development : The structural features of this compound may allow it to interact with biological molecules, making it useful for developing new pharmaceuticals targeting specific diseases.
- Anticancer Activity : Similar compounds have shown promise in cancer research, suggesting potential therapeutic applications.
Biological Studies
- Enzyme Interaction Studies : Its unique structure allows for interaction with enzymes, which can be studied to understand biochemical pathways.
- Pharmacokinetics and Pharmacodynamics : Investigating how this compound behaves in biological systems can provide insights into its therapeutic efficacy .
Chemical Research
- Organic Synthesis Reagent : It can serve as a precursor in the synthesis of more complex molecules or as a reagent in various organic reactions.
- Mechanistic Studies : Understanding the chemical reactivity and mechanisms of action can lead to new discoveries in organic chemistry.
Case Studies and Comparative Analysis
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylchromone | Contains a chromone structure | Simpler structure without benzodioxepin |
| Benzodioxole | Features a dioxole ring | Lacks chromene backbone |
| Coumarin Derivatives | Related to chromenes | Often used for their fluorescence properties |
| 3-(3,4-Dihydrobenzodioxepin) | Contains benzodioxepin core | Noted for anticancer activity |
The uniqueness of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxyacetate) lies in its combination of both chromene and benzodioxepin moieties, which may enhance its biological activity compared to simpler derivatives.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
- 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
Uniqueness
What sets 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate apart is its combination of the benzodioxepin and chromenyl acetate moieties, which may confer unique chemical and biological properties not found in the similar compounds listed above.
Biological Activity
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic compound that belongs to a class of chemical structures known for their diverse biological activities. This compound is of particular interest due to its potential applications in pharmacology and medicinal chemistry.
Chemical Structure
The compound's structure can be delineated as follows:
- IUPAC Name : 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Molecular Formula : C21H18O6
- Molecular Weight : 366.37 g/mol
Antioxidant Activity
Research indicates that derivatives of benzodioxepin compounds exhibit significant antioxidant properties. A study highlighted the antioxidant potential of similar compounds through DPPH-scavenging assays, demonstrating that these compounds can effectively reduce oxidative stress by scavenging free radicals. The IC50 values for some derivatives were reported, suggesting a moderate to strong antioxidant capacity .
| Compound | IC50 (μM) |
|---|---|
| Compound A | 86.3 ± 0.2 |
| Compound B | 252.6 ± 1.6 |
| Compound C | 345.2 ± 1.6 |
| Compound D | 430.1 ± 1.6 |
Antimicrobial Activity
The biological activity of benzodioxepin derivatives also extends to antimicrobial effects. Various studies have reported their efficacy against a range of bacterial and fungal strains, making them candidates for further investigation in the development of new antimicrobial agents .
Anti-inflammatory and Anticancer Properties
Some studies have suggested that these compounds possess anti-inflammatory and anticancer properties. The mechanisms are believed to involve the inhibition of specific pathways associated with inflammation and tumor growth, although detailed mechanisms remain to be fully elucidated .
Case Studies
-
Study on Antioxidant Properties :
A recent study evaluated the antioxidant properties of several chromone derivatives, including those related to the target compound. The findings indicated that these compounds could significantly mitigate oxidative damage in cellular models, supporting their potential use in therapeutic applications against oxidative stress-related diseases . -
Antimicrobial Efficacy :
Another study focused on the antimicrobial activity of benzodioxepin derivatives against clinical isolates of bacteria. The results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Q & A
Q. Table: Key Intermediates
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- SPR Binding Assays : Quantify affinity to COX-2 (KD < 1 µM) .
- Transcriptomics : RNA-seq to identify downstream gene regulation (e.g., NF-κB pathway suppression) .
- Chemical Proteomics : Use photoaffinity labeling to map cellular targets .
Basic: How is the purity of the compound quantified, and what thresholds are acceptable for in vitro studies?
Methodological Answer:
- HPLC Purity : ≥95% (column: C18, gradient: 20–80% acetonitrile in 20 min) .
- Elemental Analysis : Carbon content within ±0.3% of theoretical (e.g., C: 64.2%, H: 4.5%) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
